molecular formula C3H4F3I B1329920 1,1,1-Trifluoro-3-iodopropane CAS No. 460-37-7

1,1,1-Trifluoro-3-iodopropane

Cat. No. B1329920
CAS RN: 460-37-7
M. Wt: 223.96 g/mol
InChI Key: ULIYQAUQKZDZOX-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-iodopropane is a compound that is related to various research areas in organic chemistry, particularly in the synthesis and reactions of fluorinated organic compounds. The presence of both trifluoromethyl and iodine groups in the molecule makes it a versatile intermediate for various chemical transformations, including cycloadditions, telomerizations, and radical additions, which are useful in creating complex molecular structures with potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of compounds related to 1,1,1-Trifluoro-3-iodopropane often involves the generation of reactive intermediates such as difluorocarbene, which can be used in [1 + 2] cycloaddition reactions to yield difluoroiodocyclopropenes . Additionally, the synthesis of perfluoroalkyl derivatives, such as heptafluoro-2-iodopropane, can be achieved through telomerization reactions, which serve as models for the synthesis of fluorocarbon polymers . These methods highlight the synthetic utility of trifluoroiodoalkanes as building blocks for more complex fluorinated structures.

Molecular Structure Analysis

The molecular structure of compounds similar to 1,1,1-Trifluoro-3-iodopropane can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the structure of a perfluorooctyl-triazolium salt was confirmed by single-crystal X-ray analysis, demonstrating the feasibility of determining the precise arrangement of atoms in such fluorinated compounds . The molecular structure is crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

Compounds containing the trifluoromethyl group, like 1,1,1-Trifluoro-3-iodopropane, can undergo various chemical reactions. For example, trifluoromethylthiolation reactions using hypervalent iodine(III) reagents can transfer a trifluoromethylthio group to various nucleophiles . Additionally, the reactivity of (perfluoroalkyl)phenyliodonium triflates has been studied, revealing insights into the thermal decomposition mechanisms and the strength of C–I bonds in trivalent iodine compounds . These reactions are significant for the functionalization and transformation of fluorinated molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can significantly enhance lipophilicity, bioavailability, and uptake in biological systems. For instance, the synthesis of trifluoromethylated arylpropanoic acids and indanones demonstrates the importance of fluorine in pharmaceutical design . The melting points, thermal stability, and complexation properties of fluorinated compounds can also be studied to understand their behavior in different environments .

Scientific Research Applications

Chemical Reactions and Mechanisms

  • β-Hydride Elimination Reactions : 1,1,1-Trifluoro-3-iodopropane is utilized in the study of β-hydride elimination reactions. The kinetics of this reaction in trifluoropropyl groups on the Cu(111) surface have been examined, providing insights into the behavior of these groups under specific conditions (Forbes & Gellman, 1993).

Spectroscopic Analysis

  • Ultra-Violet Spectra Studies : It has been used in the study of far-ultra-violet spectra, aiding in the understanding of the spectroscopic properties of fluoro-iodo-alkanes and related compounds (Boschi & Salahub, 1972).

Radical Reactions

  • Free-Radical Additions : The compound has been investigated in the context of free-radical additions to unsaturated systems, demonstrating its reactivity and the formation of various adducts (Haszeldine, Keen, & Tipping, 1970).

Polymer Research

  • Fluorocarbon Polymer Models : It plays a role in the synthesis of models for fluorocarbon polymers, particularly in telomerization reactions, highlighting its significance in polymer chemistry (Chambers, Hutchinson, Mobbs, & Musgrave, 1964).

Medicinal Chemistry

  • Radiolabeling Applications : The compound is used in radiolabeling, specifically in the preparation of 18F-labeled amines, showcasing its application in medical imaging and diagnostics (Chesis & Welch, 1990).

Photoelectron Spectroscopy

  • High-Resolution Photoelectron Spectra : Its use in high-resolution photoelectron spectroscopy provides valuable data for the study of iodine-containing molecules and their electronic structures (Boschi & Salahub, 1974).

Synthetic Chemistry

Atmospheric Chemistry

  • Atmospheric Lifetimes Estimation : The compound has been studied to estimate its atmospheric lifetime, particularly in relation to sunlight photolysis and reactions with NO3, contributing to our understanding of atmospheric chemistry (Nakano, Shibata, & Watanabe, 2017).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

“1,1,1-Trifluoro-3-iodopropane” is a key intermediate in the synthesis of various pharmaceutical compounds . Its unique properties make it an essential component in the production of these drugs . Therefore, it is likely to continue to be an important compound in pharmaceutical synthesis.

properties

IUPAC Name

1,1,1-trifluoro-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3I/c4-3(5,6)1-2-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIYQAUQKZDZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963475
Record name 1,1,1-Trifluoro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-iodopropane

CAS RN

460-37-7
Record name 1,1,1-Trifluoro-3-iodopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-37-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-3-iodopropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
RN Haszeldine - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… and of 3-chloro-1 : 1 : 1-trifluoro-3-iodopropane rests partly … isolated from 1 : 1 : 1-trifluoro-3-iodopropane and chlorine is … chlorination of 1 : 1 : 1-trifluoro-3-iodopropane proceeds by …
Number of citations: 45 pubs.rsc.org
A Alimardanov, J Schmid, J Afragola… - … Process Research & …, 2008 - ACS Publications
Practical synthesis of aminoester 1 starting from 1,1,1-trifluoro-3-iodopropane is presented. Use of Ti(Oi-Pr) 4 as a Lewis acid for condensation of intermediate aldehyde 8 with (S)-(+)-p-…
Number of citations: 8 pubs.acs.org
RP Singh, S Manandhar, MS Jean'ne - Tetrahedron letters, 2002 - Elsevier
New mono and polyfluoroalkyl-substituted ionic liquids have been synthesized and characterized. The neat reaction of 1-methylimidazole (1a) with 1,1,1-trifluoro-3-iodopropane (2a) at …
Number of citations: 89 www.sciencedirect.com
JG Forbes, AJ Gellman - Journal of the American Chemical …, 1993 - ACS Publications
We have examined thekinetics of the 0-hydride elimination reaction in propyl (CH3CH2CH2-C11) and trifluoropropyl (CF3CH2CH2-CU) groups on the Cu (lll) surface. These species …
Number of citations: 97 pubs.acs.org
Y Nakano, Y Shibata, K Watanabe - Reaction Kinetics, Mechanisms and …, 2017 - Springer
Hydroiodofluorocarbons (HIFCs) have recently attracted attention as new candidates for replacements for chlorofluorocarbons and bromofluorocarbons. Thus, it is very important for the …
Number of citations: 2 link.springer.com
RN Haszeldine, BR Steele - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… 3-ChlO1-0- and 3-bromo-1 : 1 : 1-trifluoropropane (CS 7) are readily prepared from 1 : 1 : 1-trifluoro-3-iodopropane (CS 8) by reaction with chlorine or bromine in Pyrex vessels. The …
Number of citations: 56 pubs.rsc.org
J Wang, D Lin, S Zhou, X Ding… - The Journal of …, 2011 - ACS Publications
An operationally convenient, scalable asymmetric synthesis of linear, ω-trifluoromethyl-containing amino acids, which were not previously produced in their enantiomerically pure form, …
Number of citations: 52 pubs.acs.org
NM McQuillan, AM Larson, ECH Sykes - Journal of Vacuum Science & …, 2020 - pubs.aip.org
Scanning probe microscopes are notoriously sensitive to many types of external and internal interferences including electrical, mechanical, and acoustic noise. Sometimes noise can …
Number of citations: 2 pubs.aip.org
TA Balema, AM Larson, Y Wang, DA Patel… - Journal of Vacuum …, 2021 - pubs.aip.org
We report the comparison of a series of 2D molecular crystals formed from the intermediates of the dehalogenation reaction of iodoethane versus various fluorinated iodoalkanes on Cu (…
Number of citations: 4 pubs.aip.org
HJ Ai, CX Cai, X Qi, JB Peng, F Zheng, XF Wu - Tetrahedron Letters, 2017 - Elsevier
A palladium-catalyzed Heck reaction of in-situ generated benzylic iodides and styrenes has been achieved. The reaction proceeds in a one-pot manner through 1) addition …
Number of citations: 8 www.sciencedirect.com

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